Cas no 433941-41-4 (1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione)

1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione 化学的及び物理的性質
名前と識別子
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- 1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
- 1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- 4(1H)-Quinazolinethione, 5,6,7,8-tetrahydro-1-(2-methylpropyl)-2-(3-nitrophenyl)-
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- インチ: 1S/C18H21N3O2S/c1-12(2)11-20-16-9-4-3-8-15(16)18(24)19-17(20)13-6-5-7-14(10-13)21(22)23/h5-7,10,12H,3-4,8-9,11H2,1-2H3
- InChIKey: QFPSGUFHIGJBTJ-UHFFFAOYSA-N
- SMILES: N1(CC(C)C)C2=C(CCCC2)C(=S)N=C1C1=CC=CC([N+]([O-])=O)=C1
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- Boiling Point: 486.2±47.0 °C(Predicted)
- 酸度系数(pKa): -0.98±0.20(Predicted)
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1123-0010-3mg |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1123-0010-40mg |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1123-0010-2mg |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1123-0010-30mg |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1123-0010-2μmol |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1123-0010-5μmol |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1123-0010-5mg |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1123-0010-20μmol |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1123-0010-10μmol |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1123-0010-10mg |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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S. Ahmed Chem. Commun., 2009, 6421-6423
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thioneに関する追加情報
Introduction to 1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS No. 433941-41-4)
The compound 1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS No. 433941-41-4) represents a significant advancement in the field of medicinal chemistry and pharmacological research. This heterocyclic thione derivative has garnered considerable attention due to its unique structural features and promising biological activities. The molecule is characterized by a hexahydroquinazoline core, which is a well-documented scaffold in drug discovery, known for its ability to interact with various biological targets. The presence of a nitrophenyl group at the 2-position and a thione moiety at the 4-position introduces additional functional diversity, enabling a wide range of chemical modifications and biological evaluations.
Recent studies have highlighted the potential of this compound as a lead candidate for developing novel therapeutic agents. The hexahydroquinazoline backbone is particularly interesting because it mimics the binding pockets of several key enzymes and receptors involved in critical biological pathways. This structural motif has been extensively explored in the development of drugs targeting neurological disorders, cancer, and infectious diseases. The introduction of the nitrophenyl group further enhances the compound's pharmacophoric properties by providing a site for hydrogen bonding and electronic modulation. Such features are often exploited to improve binding affinity and selectivity in drug design.
The thione moiety in the compound's structure is another key feature that contributes to its pharmacological potential. Thiones are known to exhibit diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. In particular, the sulfur atom in the thione group can participate in various interactions with biological targets, such as disulfide bond formation with cysteine residues in proteins. This capability makes the compound a valuable scaffold for designing molecules that can modulate protein function and signaling pathways.
Current research in medicinal chemistry has demonstrated that derivatives of hexahydroquinazoline-4-thiones exhibit significant promise in preclinical models of cancer and inflammation. For instance, studies have shown that certain analogs of this class can inhibit the activity of kinases and other enzymes implicated in tumor growth and progression. The nitrophenyl substituent further enhances these effects by improving solubility and bioavailability, which are critical factors for drug efficacy. Additionally, computational modeling studies have suggested that this compound can effectively bind to target proteins with high affinity due to its optimized spatial arrangement of functional groups.
In vitro experiments have provided compelling evidence of the compound's biological activity. Initial assays have revealed inhibitory effects on several enzymes relevant to metabolic disorders and neurodegenerative diseases. The hexahydroquinazoline core appears to be crucial for these interactions, as it allows for precise alignment with active sites on target enzymes. Meanwhile, the thione group contributes to stabilizing enzyme-inhibitor complexes through covalent or non-covalent interactions. These findings underscore the potential of this compound as a starting point for developing novel therapeutics.
The synthesis of 1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione presents an intriguing challenge due to its complex architecture. However, advances in synthetic methodologies have made it feasible to construct this molecule with high yield and purity. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in introducing the desired functional groups at specific positions within the molecule. These synthetic strategies not only facilitate access to this compound but also provide a framework for generating libraries of analogs for further biological evaluation.
The structural features of this compound also make it an attractive candidate for exploring structure-activity relationships (SAR). By systematically modifying substituents such as the nitrophenyl group, researchers can gain insights into how different electronic and steric properties influence biological activity. Such SAR studies are essential for optimizing drug candidates and identifying lead compounds with improved efficacy and reduced toxicity. Preliminary data suggest that subtle changes in substituent size or electronic distribution can significantly alter the pharmacological profile of derivatives like this one.
Future directions in research may involve exploring the compound's potential applications in drug development beyond its initial discovery areas. For example, investigations into its antimicrobial properties could open new avenues for treating resistant infections or developing novel antibiotics. Additionally, its interaction with neurological targets may provide insights into potential treatments for conditions such as Alzheimer's disease or Parkinson's disease. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into tangible therapeutic benefits.
In conclusion,1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS No. 433941-41-4) stands out as a promising molecular entity with significant therapeutic potential. Its unique structural composition—featuring a hexahydroquinazoline core, a nitrophenyl group, and a thione moiety—positions it as an excellent candidate for further pharmacological exploration. Ongoing research efforts are expected to yield valuable insights into its mechanisms of action and applications across multiple therapeutic domains.
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